molecular formula C12H11N3O2 B6385660 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine CAS No. 1262004-18-1

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine

Cat. No.: B6385660
CAS No.: 1262004-18-1
M. Wt: 229.23 g/mol
InChI Key: GWYBPNQPZYFNKB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol. This compound has gained significant scientific interest due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction’s scalability and efficiency make it a potential candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine
  • Pyrrolidine derivatives

Uniqueness

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-13-11(16)9-4-2-3-8(5-9)10-6-14-12(17)15-7-10/h2-7H,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBPNQPZYFNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686836
Record name N-Methyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-18-1
Record name N-Methyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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